Isotridecyl myristate
Description
Properties
CAS No. |
96518-24-0 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
11-methyldodecyl tetradecanoate |
InChI |
InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-15-18-21-24-27(28)29-25-22-19-16-13-12-14-17-20-23-26(2)3/h26H,4-25H2,1-3H3 |
InChI Key |
GLXBPZNFNSLJBS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanism
Key Parameters
| Catalyst Type | Temperature Range | Yield (%) | Reaction Time | Source |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 100–150°C | 85–92 | 8–12 hours | |
| Lipase (Enzymatic) | 40–60°C | 78–85 | 24–48 hours | |
| p-Toluenesulfonic Acid | 120–140°C | 88–90 | 6–10 hours |
-
Acid Catalysis : Sulfuric acid remains the industrial standard due to high efficiency, but requires post-reaction neutralization and purification steps .
-
Enzymatic Catalysis : Lipases offer eco-friendly alternatives with lower energy input, though yields are slightly reduced .
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to its parent compounds.
Acidic Hydrolysis
Alkaline Hydrolysis (Saponification)
Transesterification
This compound participates in alcoholysis reactions, exchanging its isotridecyl group with other alcohols.
General Reaction
Oxidation and Stability
-
Auto-Oxidation : Exposure to oxygen at elevated temperatures (>150°C) leads to peroxide formation, causing rancidity.
-
Thermal Stability : Stable up to 200°C under inert atmospheres, making it suitable for high-temperature formulations.
Interactions in Formulations
This compound enhances drug permeability in topical applications through synergistic effects with solvents like isopropanol.
Penetration Enhancement
| Component | Permeability Coefficient (cm/h) | Source |
|---|---|---|
| This compound (Neat) | 0.015 ± 0.002 | |
| 50:50 Isopropanol/IPM | 0.042 ± 0.005 |
Comparative Reactivity of Myristate Esters
| Ester | Hydrolysis Rate (k, h⁻¹) | Preferred Catalyst | Key Application |
|---|---|---|---|
| This compound | 0.12 (pH 7) | H₂SO₄ | Cosmetics, Pharma |
| Isopropyl Myristate | 0.18 (pH 7) | Lipase | Topical Penetration |
| Myristyl Myristate | 0.08 (pH 7) | pTSA | Emollients |
Environmental Degradation
Comparison with Similar Compounds
Chemical and Structural Differences
| Compound | CAS Number | Formula | Molecular Weight | Structure | Key Features |
|---|---|---|---|---|---|
| Isotridecyl Myristate | 88332-30-3 | C27H54O2 | 410.72 | Branched C13 alcohol + C14 acid | High spreadability, mild emolliency |
| Myristyl Myristate | 3234-85-3 | C28H56O2 | 424.74 | Linear C14 alcohol + C14 acid | Occlusive, used in lab chemicals |
| Isopropyl Myristate | 110-27-0 | C17H34O2 | 270.45 | Branched C3 alcohol + C14 acid | Light texture, enhances drug permeation |
| Ethyl Myristate | 124-06-1 | C16H32O2 | 256.42 | Linear C2 alcohol + C14 acid | Fragrance solvent, low viscosity |
Functional and Performance Comparisons
Skin Feel and Absorption
- This compound: Provides a non-greasy feel due to its branched structure, making it suitable for leave-on skincare products .
- Myristyl Myristate : More occlusive , often used in barrier creams and lip balms .
- Isopropyl Myristate : Lightweight, enhances transdermal absorption of active ingredients (e.g., zinc ions) .
- Ethyl Myristate : Primarily a solvent in perfumes and sprays due to its volatility .
Market and Formulation Considerations
Q & A
Q. What standardized methodologies are recommended for synthesizing isotridecyl myristate in laboratory settings?
this compound is synthesized via esterification of myristic acid (tetradecanoic acid) with isotridecyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves distillation or column chromatography to remove unreacted reagents. Structural validation requires nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) to confirm ester bond formation and purity .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Purity is assessed using Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Quantitative analysis employs high-performance liquid chromatography (HPLC) with a C18 column. Structural confirmation relies on comparing NMR spectra (¹H and ¹³C) with reference data from databases like the NIST Chemistry WebBook .
Q. What are the primary physicochemical properties of this compound relevant to formulation studies?
Key properties include hydrophile-lipophile balance (HLB), melting point, and solubility. While this compound's HLB is not directly reported, analogous esters (e.g., isopropyl myristate, HLB 12) suggest methods like Griffin’s calculation or experimental determination via water solubility tests. Solubility in oils (e.g., squalane) is evaluated using phase diagrams .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s stability in cosmetic matrices under varying conditions?
Stability studies involve accelerated aging tests (e.g., 40°C/75% relative humidity for 3 months) with periodic sampling. Analytical techniques include differential scanning calorimetry (DSC) for thermal stability and mass spectrometry to detect degradation products (e.g., free fatty acids). Compatibility with antioxidants (e.g., BHT) is tested to mitigate oxidation .
Q. How can conflicting data on this compound’s emollient efficacy be resolved in comparative studies?
Meta-analytical frameworks are applied to reconcile discrepancies by standardizing variables (e.g., application concentration, skin type). In vitro assays (e.g., corneometer measurements for hydration) and in vivo studies (e.g., transepidermal water loss) are conducted alongside statistical models (ANOVA) to assess significance .
Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?
Biodegradability is tested using OECD 301 guidelines (e.g., dissolved organic carbon depletion). Ecotoxicity involves Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays. Computational tools like quantitative structure-activity relationship (QSAR) models predict long-term ecological risks .
Q. How can isotopic labeling techniques elucidate the metabolic pathways of this compound in dermatological research?
Radiolabeled ¹⁴C-isotridecyl myristate is applied to ex vivo skin models. Metabolite tracking via liquid scintillation counting and mass spectrometry identifies hydrolysis products (e.g., myristic acid) and absorption rates. Permeation studies use Franz diffusion cells to quantify epidermal penetration .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s skin irritation studies?
Logistic regression models correlate concentration thresholds with irritation scores (e.g., Draize test results). Bootstrap resampling validates small-sample datasets, while receiver operating characteristic (ROC) curves optimize sensitivity-specificity trade-offs .
Q. How should researchers design experiments to investigate this compound’s interactions with lipid bilayers?
Langmuir-Blodgett troughs measure surface pressure-area isotherms to study monolayer interactions. Fluorescence anisotropy and neutron scattering resolve bilayer incorporation dynamics. Molecular dynamics simulations (e.g., CHARMM force fields) predict structural perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
